Intermediate 1 of Latamoxef Sodium
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Overview
Description
Intermediate 1 of Latamoxef Sodium is a crucial precursor in the synthesis of Latamoxef, a broad-spectrum beta-lactam antibiotic similar in structure to cephalosporins. This intermediate plays a significant role in the pharmaceutical industry due to its application in producing antibiotics that combat bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: Intermediate 1 of Latamoxef Sodium is synthesized through a series of organic reactions involving the formation of a beta-lactam ring. The process typically involves the reaction of a suitable starting material with reagents such as chloroacetyl chloride and amines under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Intermediate 1 of Latamoxef Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the intermediate, which are further processed to synthesize Latamoxef.
Scientific Research Applications
Intermediate 1 of Latamoxef Sodium is extensively used in scientific research due to its role in antibiotic synthesis. Its applications include:
Chemistry: Studying reaction mechanisms and developing new synthetic routes.
Biology: Investigating the biological activity of Latamoxef and its derivatives.
Medicine: Developing new antibiotics to combat resistant bacterial strains.
Industry: Enhancing the production processes of beta-lactam antibiotics.
Mechanism of Action
Intermediate 1 of Latamoxef Sodium is compared with other beta-lactam intermediates such as Cephalexin and Cefuroxime. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the tetrazolylthiomethyl group, which enhances its antibacterial activity.
Comparison with Similar Compounds
Cephalexin
Cefuroxime
Cefaclor
Ceftriaxone
Properties
Molecular Formula |
C31H28N6O6S |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
benzhydryl (6R,7R)-7-benzamido-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H28N6O6S/c1-36-30(33-34-35-36)44-19-23-18-42-29-31(41-2,32-26(38)22-16-10-5-11-17-22)28(40)37(29)24(23)27(39)43-25(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-17,25,29H,18-19H2,1-2H3,(H,32,38)/t29-,31+/m1/s1 |
InChI Key |
VIKRLVPBOXVHOI-VEEOACQBSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4=CC=CC=C4)OC)OC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4=CC=CC=C4)OC)OC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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